molecular formula C11H15F3N4O B6983426 2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol

2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol

Cat. No.: B6983426
M. Wt: 276.26 g/mol
InChI Key: FOMQTXMTQOKUQF-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a fluorinated organic compound that features a piperazine ring substituted with a fluoropyrimidine moiety and a difluoropropanol group

Properties

IUPAC Name

2,2-difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-9-5-15-10(16-6-9)18-3-1-17(2-4-18)7-11(13,14)8-19/h5-6,19H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQTXMTQOKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)(F)F)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluoropyrimidine Moiety: The piperazine intermediate is then reacted with 5-fluoropyrimidine-2-yl chloride in the presence of a base such as potassium carbonate to form the desired fluoropyrimidine-substituted piperazine.

    Addition of the Difluoropropanol Group: The final step involves the nucleophilic substitution of the piperazine nitrogen with 2,2-difluoro-1-chloropropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group, if formed, can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of new compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used in studies to understand the interaction of fluorinated compounds with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: It serves as a precursor for the development of novel drugs with improved pharmacokinetic properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar fluoropyrimidine moiety.

    Fluoropyridines: Compounds with fluorine atoms on a pyridine ring, used in various pharmaceutical and agrochemical applications.

    Fluorinated Piperazines: Compounds with fluorine atoms on a piperazine ring, used in medicinal chemistry.

Uniqueness

2,2-Difluoro-3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]propan-1-ol is unique due to its combination of a fluoropyrimidine moiety and a difluoropropanol group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in the synthesis of novel therapeutic agents and other specialized chemicals.

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